molecular formula C7H6N2O2S B2587897 6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛 CAS No. 943026-20-8

6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛

货号 B2587897
CAS 编号: 943026-20-8
分子量: 182.2
InChI 键: LIFFMBSRKRXMOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that makes it a promising candidate for the development of novel drugs for various diseases. In

科学研究应用

合成和结构分析

  1. 合成路线:已经开发出用于吡啶基类似物 3-氧代-3,4-二氢-2H-1,4-(苯并噻嗪或苯并恶嗪)-6-甲醛(包括类似于 6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛的类似物)的高效且选择性的合成路线。这些路线产率高,并且已用于生产每种醛的克级数量 (Brooks 等,2010)

  2. 分子和晶体结构分析:涉及 5-氨基-3,4-二苯基噻吩并[2,3-c]哒嗪-6-甲醛等化合物的研究包括详细的分子和晶体结构分析,为 6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛的研究提供了可应用的见解 (Quintela 等,1998)

生物活性与应用

  1. 抗病毒活性:相关化合物,例如衍生自 3,4-二氢-1H-吡咯并[2,1-c][1,4]恶嗪-6-甲醛的化合物,已显示出针对甲型流感病毒 H1N1 亚型的抗病毒活性,表明 6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛在抗病毒药物开发中具有潜在应用 (Wang 等,2014)

  2. 新型类药物分子的开发:已经报道了相关化合物的有效合成方法,扩大了哒嗪/吡嗪化学的范围。这表明有可能开发具有良好生物活性和药代动力学性质的类药物分子,其中可能包括 6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛 (Turkett 等,2020)

  3. 抗菌活性:对类似化合物(如从异烟酸肼开始的 1,2,4-三唑)的研究已经评估了它们的抗菌活性。这表明 6,7-二氢[1,4]恶噻吩并[2,3-c]哒嗪-3-甲醛在抗菌应用中具有潜在的研究途径 (Bayrak 等,2009)

属性

IUPAC Name

6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-4-5-3-6-7(9-8-5)11-1-2-12-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFFMBSRKRXMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(O1)N=NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943026-20-8
Record name 943026-20-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine (320 mg) in 1,4-dioxane/water (20 ml/5 ml) was treated with an aqueous solution of osmium tetroxide (4% w/v, 2 ml) and sodium periodate (1.08 g), initially stirred in an ice-bath, then allowed to warm to room temperature. After 2.5 hours the mixture was evaporated to dryness and dissolved in 1,4-dioxane and chloroform. Silica gel was added and the mixture was evaporated to dryness, added to a silica column (50 g) and chromatographed, eluting with 0-100% ethyl acetate in hexane, to afford a white solid (116 mg, 36%).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Yield
36%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。